molecular formula C16H13F3N2O2 B12531543 4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol CAS No. 680613-34-7

4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol

Cat. No.: B12531543
CAS No.: 680613-34-7
M. Wt: 322.28 g/mol
InChI Key: OSSCGRZBJBJCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol is a complex organic compound that features a trifluoromethyl group, an indazole ring, and a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The indazole ring can bind to various receptors, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol is unique due to the combination of its trifluoromethyl group, indazole ring, and phenol group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

680613-34-7

Molecular Formula

C16H13F3N2O2

Molecular Weight

322.28 g/mol

IUPAC Name

4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)indazol-3-yl]phenol

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)13-3-1-2-12-14(10-4-6-11(23)7-5-10)20-21(8-9-22)15(12)13/h1-7,22-23H,8-9H2

InChI Key

OSSCGRZBJBJCLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N(N=C2C3=CC=C(C=C3)O)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.